molecular formula C11H12N2O B155352 (5-Methyl-2-phenyl-1,3-oxazol-4-yl)methylamine CAS No. 132451-28-6

(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methylamine

Cat. No. B155352
M. Wt: 188.23 g/mol
InChI Key: LEKZZMAVLLJSNA-UHFFFAOYSA-N
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Description

“(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methylamine” is a chemical compound with the molecular formula C11H12N2O . It is related to aminorex, a psychostimulant .


Physical And Chemical Properties Analysis

“(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methylamine” has a molecular weight of 188.23 g/mol . Additional physical and chemical properties are not explicitly detailed in the available literature.

Scientific Research Applications

  • Proteomics Research

    • Summary of the application : “(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methylamine” is a specialty product used in proteomics research .
  • Synthesis of m-Aryloxy Phenols

    • Summary of the application : m-Aryloxy phenols have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants . They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance . In addition, m-aryloxy phenols have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .
    • Methods of application : The use of hydrogen bromide and boron tribromide (BBr 3) as catalysts in demethylation reactions represents a valuable approach for the synthesis of m-aryloxy phenols . Bronsted acid HBr and Lewis acid BBr 3 can coordinate with electron-rich sites in organic compounds and enhance the outcome of organic reactions .
  • Medicinal Chemistry

    • Summary of the application : Oxetanes, as strained cyclic ethers, present a fascinating combination of stable motifs for medicinal chemistry and reactive intermediates for further synthesis .
    • Methods of application : These features make them attractive motifs for an ever-increasing range of applications in the chemical sciences .
  • Fabrication of Bionic Superhydrophobic Surfaces

    • Summary of the application : Recent breakthroughs based on organic adsorbate on hierarchically structured surfaces for superhydrophobicity are very promising and interesting .
    • Methods of application : Fabricating bionic superhydrophobic surfaces on hydrophilic smooth materials involves preparing micro/nanostructures and chemical modification .
  • Catalytic Applications in Organometallic Compounds

    • Summary of the application : Organometallic chemistry is progressively increasing with the fast pace of discovery of new catalysts in the area . An example of such a success story is of alkene metathesis .
    • Methods of application : Central to this catalysis is a metal carbene intermediate that reacts with olefins to give different olefinic compounds or even the unsaturated olefinic polymers depending upon the reaction conditions of the metathesis reaction .
  • Green Solvent in Membrane Science

    • Summary of the application : Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate, sold under the brand name Rhodiasolv PolarClean, has received considerable scientific and industrial attention as a possible non-toxic replacement for common polar aprotic solvents .
    • Results or outcomes : Application of this green solvent was demonstrated for the first time for O- and N-arylation in SNAr reaction with solvent recovery with similar or superior yields compared to other green solvents .

properties

IUPAC Name

(5-methyl-2-phenyl-1,3-oxazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-8-10(7-12)13-11(14-8)9-5-3-2-4-6-9/h2-6H,7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEKZZMAVLLJSNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30575771
Record name 1-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30575771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methylamine

CAS RN

132451-28-6
Record name 1-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30575771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-Methyl-2-phenyl-1,3-oxazol-4-yl)methylamine
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